molecular formula C20H37O3PS B3144703 Tributyl(methyl)phosphonium 4-methylbenzenesulfonate CAS No. 55767-12-9

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate

Cat. No.: B3144703
CAS No.: 55767-12-9
M. Wt: 388.5 g/mol
InChI Key: VWIXDAMPMRGBBN-UHFFFAOYSA-M
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Description

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H37O3PS and a molecular weight of 388.55 g/mol . . This compound is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

The synthesis of tributyl(methyl)phosphonium 4-methylbenzenesulfonate typically involves the reaction of tributylphosphine with methyl iodide to form tributyl(methyl)phosphonium iodide. This intermediate is then reacted with sodium 4-methylbenzenesulfonate to yield the final product . The reaction conditions usually involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Chemical Synthesis

Catalytic Applications
TBMP serves as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and selectivity. Its ionic nature allows it to stabilize transition states and intermediates, leading to improved yields. For instance:

  • Transesterification Reactions : TBMP has been employed as a catalyst in biodiesel production through the transesterification of triglycerides with methanol or ethanol. Studies indicate that using TBMP can significantly lower the activation energy required for the reaction, thus increasing the overall efficiency of biodiesel synthesis .

Extraction Processes

Enhanced Extraction of Bioactive Compounds
TBMP has shown promise in the extraction of bioactive compounds from natural sources, such as carotenoids from bacterial cultures. The ionic liquid facilitates the solubilization of these compounds, leading to higher extraction yields compared to traditional solvents.

  • Case Study: Carotenoid Extraction : A study demonstrated that using TBMP in conjunction with other solvents resulted in a notable increase in carotenoid extraction efficiency. The experimental design indicated that varying the concentration of TBMP directly influenced the yield of carotenoids extracted from bacterial cultures .

Forward Osmosis

Draw Solutions in Water Purification
TBMP has been explored as a draw solute in forward osmosis (FO) processes, which are gaining traction for water purification and desalination applications. Its low viscosity and high osmotic pressure make it suitable for enhancing water flux.

  • Case Study: Thermo-responsive Draw Solution : Research highlighted that TBMP-based draw solutions improve water flux significantly compared to traditional high-viscosity solutions. This property is particularly beneficial for reducing energy consumption in desalination processes .

Material Science

Ionic Liquid-Based Materials
The unique properties of TBMP allow it to be used in the development of advanced materials, including thermoplastic elastomers and conductive polymers.

  • Conductive Polymers : TBMP has been incorporated into polymer matrices to enhance electrical conductivity. The ionic nature of TBMP facilitates charge transport within the polymer structure, making it suitable for applications in flexible electronics .

Table 1: Summary of Applications

Application AreaDescriptionReference
Chemical SynthesisCatalytic enhancement in biodiesel production
Extraction ProcessesImproved extraction of carotenoids from bacterial cultures
Forward OsmosisUse as a draw solution for enhanced water flux
Material ScienceDevelopment of conductive polymers

Mechanism of Action

Biological Activity

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate (TBMP) is a phosphonium-based ionic liquid that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in various fields.

TBMP is characterized by its phosphonium cation and sulfonate anion, which contribute to its unique properties. The structural formula can be represented as follows:

C16H30O3PS\text{C}_{16}\text{H}_{30}\text{O}_3\text{PS}

The presence of the sulfonate group enhances its solubility in water and biological fluids, facilitating interactions with biological membranes.

Biological Activity Overview

1. Antimicrobial Activity
Recent studies have demonstrated that TBMP exhibits significant antimicrobial properties against a range of pathogens. For instance, Chanawanno et al. synthesized related compounds and evaluated their antibacterial activity, revealing promising results against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Cytotoxicity and Antitumor Effects
Research has indicated that TBMP may possess cytotoxic effects on cancer cells. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines through p53-independent pathways . The cytotoxicity was assessed using MTT assays, which showed a dose-dependent response.

3. Effects on Phospholipid Membranes
Phosphonium-based ionic liquids like TBMP have been shown to interact with phospholipid membranes, potentially enhancing cell permeability . This property may be exploited for drug delivery systems, allowing for improved bioavailability of therapeutic agents.

Case Studies

Case Study 1: Antibacterial Efficacy
In a comparative study of five phosphonium ionic liquids, TBMP was found to exhibit superior antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mM, significantly lower than that of other tested ionic liquids .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity study involving human cancer cell lines revealed that TBMP induced apoptosis at concentrations as low as 1 mM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic cells .

The biological activity of TBMP can be attributed to several mechanisms:

  • Membrane Disruption: The cationic nature allows TBMP to interact with negatively charged bacterial membranes, causing destabilization and lysis.
  • Induction of Apoptosis: In cancer cells, TBMP triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
  • Enhanced Permeability: Its ability to permeate lipid bilayers suggests potential applications in drug delivery by facilitating the transport of therapeutic compounds across cellular membranes.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus (MIC = 0.5 mM)
CytotoxicityInduces apoptosis in cancer cells (1 mM)
Membrane InteractionDisrupts phospholipid membranes

Properties

IUPAC Name

4-methylbenzenesulfonate;tributyl(methyl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXDAMPMRGBBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55767-12-9
Record name Tributyl(methyl)phosphonium tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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